molecular formula C10H17N3O B15241885 2-{2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-6-yl}ethan-1-ol

2-{2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-6-yl}ethan-1-ol

Cat. No.: B15241885
M. Wt: 195.26 g/mol
InChI Key: APNVSUJYRZLKOO-UHFFFAOYSA-N
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Description

2-{2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-6-yl}ethan-1-ol is a heterocyclic compound that features an imidazo[1,2-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-6-yl}ethan-1-ol typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the construction of the imidazo[1,2-a]pyrimidine scaffold with various functional groups .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-{2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-6-yl}ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the imidazo[1,2-a]pyrimidine core .

Scientific Research Applications

2-{2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-6-yl}ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action for 2-{2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-6-yl}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}methanamine
  • (5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl)methyl(methyl)amine

Uniqueness

2-{2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-6-yl}ethan-1-ol is unique due to its specific substitution pattern and the presence of an ethan-1-ol group. This structural uniqueness can lead to different chemical reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

2-(2-ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-6-yl)ethanol

InChI

InChI=1S/C10H17N3O/c1-2-9-7-13-6-8(3-4-14)5-11-10(13)12-9/h7-8,14H,2-6H2,1H3,(H,11,12)

InChI Key

APNVSUJYRZLKOO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN2CC(CNC2=N1)CCO

Origin of Product

United States

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